molecular formula C19H21N9O2 B12418058 DNA-PK-IN-7

DNA-PK-IN-7

Cat. No.: B12418058
M. Wt: 407.4 g/mol
InChI Key: PXXQWMSFNNLRSH-UHFFFAOYSA-N
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Properties

Molecular Formula

C19H21N9O2

Molecular Weight

407.4 g/mol

IUPAC Name

7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one

InChI

InChI=1S/C19H21N9O2/c1-11-5-16-21-10-22-27(16)9-14(11)23-18-20-6-15-17(24-18)28(19(29)25(15)2)26-7-12-3-4-13(8-26)30-12/h5-6,9-10,12-13H,3-4,7-8H2,1-2H3,(H,20,23,24)

InChI Key

PXXQWMSFNNLRSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)N5CC6CCC(C5)O6

Origin of Product

United States

Chemical Reactions Analysis

DNA-PK-IN-7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .

Scientific Research Applications

Enhancing Sensitivity to Chemotherapy

DNA-PK-IN-7 has been shown to enhance the efficacy of various chemotherapeutic agents by inhibiting DNA-PK activity. Research indicates that combining DNA-PK inhibitors with genotoxic therapies can lead to increased apoptosis in cancer cells. For instance:

  • Case Study : A study demonstrated that treatment with this compound in combination with doxorubicin significantly increased cell death in breast cancer cell lines compared to doxorubicin alone .

Targeting BRCA-Deficient Tumors

This compound exhibits potential in targeting BRCA-deficient tumors, which are often resistant to conventional therapies. By inhibiting DNA-PK, researchers have observed synthetic lethality in these cancer types.

  • Case Study : In BRCA-deficient ovarian cancer models, the application of this compound led to a marked reduction in tumor growth and improved survival rates .

Role in Pre-rRNA Biogenesis

Recent studies have uncovered that DNA-PK plays a role in ribosome biogenesis independent of its function in DNA repair. This suggests that inhibitors like this compound could also impact cellular growth mechanisms beyond traditional cancer applications.

  • Case Study : Research found that inhibition of DNA-PK disrupted pre-rRNA processing, indicating a novel pathway through which DNA-PK inhibitors can affect cellular proliferation .

Implications in Aging and Metabolism

Emerging evidence suggests that increased activity of DNA-PK is associated with aging and metabolic changes within skeletal muscle tissues. Investigating the effects of this compound on these processes could provide insights into age-related diseases.

Data Table: Summary of Key Findings

Application AreaMechanism of ActionKey FindingsReferences
Cancer TherapyInhibits DNA repair mechanismsEnhanced sensitivity to chemotherapy
BRCA-deficient TumorsInduces synthetic lethalitySignificant tumor growth reduction
Pre-rRNA BiogenesisRegulates ribosome assembly independent of DSBsDisruption of pre-rRNA processing
Aging and MetabolismInvolvement in energy metabolismIncreased activity linked to mitochondrial loss

Biological Activity

DNA-PK-IN-7 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the cellular response to DNA damage, particularly in the non-homologous end joining (NHEJ) repair pathway. Understanding its biological activity is essential for evaluating its potential therapeutic applications, especially in cancer treatment. This article compiles findings from various studies to elucidate the biological activity of this compound, including its effects on cellular metabolism, gene expression, and interactions with other therapeutic agents.

DNA-PK is a key player in the DNA damage response (DDR), primarily involved in repairing DNA double-strand breaks (DSBs). The inhibition of DNA-PK by compounds like this compound can lead to increased genomic instability and enhanced sensitivity to DNA-damaging agents such as ionizing radiation and chemotherapeutics. Research indicates that inhibiting DNA-PK can disrupt various cellular processes, including cell cycle regulation and metabolic pathways.

  • Inhibition of NHEJ : this compound blocks the kinase activity of DNA-PK, impairing its ability to facilitate DSB repair through NHEJ. This leads to increased apoptosis in cancer cells exposed to genotoxic stress .
  • Impact on Metabolism : Studies have shown that DNA-PK influences metabolic pathways, notably glycolysis. Inhibition of DNA-PK alters glucose metabolism and reduces lactate production in cancer cells, suggesting a broader role in cellular energy homeostasis .

In Vitro Findings

Research has demonstrated that treatment with this compound results in significant alterations in gene expression profiles associated with cellular stress responses:

  • Gene Expression Changes : In cells treated with DNA-PK inhibitors, there is a marked downregulation of genes involved in cell cycle progression and upregulation of pro-apoptotic signals .
  • Metabolic Profiling : Metabolomic analyses reveal that inhibition of DNA-PK reduces the levels of key glycolytic intermediates, indicating a shift in cellular metabolism away from glycolysis towards alternative pathways .

In Vivo Efficacy

In preclinical models, such as xenograft studies:

  • Tumor Regression : Combinations of DNA-PK inhibitors with chemotherapeutic agents have shown enhanced tumor regression compared to monotherapy. For instance, AZD7648, a related compound, has been demonstrated to sensitize tumors to radiation therapy effectively .
  • Survival Benefits : Animal studies indicate that inhibiting DNA-PK can improve survival rates in models of cancer when combined with traditional therapies .

Case Studies

Several case studies highlight the clinical implications of targeting DNA-PK:

  • Combination Therapy : A study involving AZD7648 showed that when combined with olaparib (a PARP inhibitor), it significantly increased cell death in ATM-deficient cancer cells, underscoring the potential for combination therapies involving DNA-PK inhibitors .
  • Metabolic Regulation : Research on castration-resistant prostate cancer (CRPC) models revealed that inhibiting DNA-PK led to decreased glycolytic activity and altered metabolic pathways critical for tumor growth .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusKey FindingsReference
NHEJ RepairInhibition leads to increased apoptosis and genomic instability
Metabolic EffectsReduced glycolysis and lactate production; altered energy metabolism
Combination TherapiesEnhanced efficacy when used with olaparib; improved tumor regression
Gene Expression AlterationsDownregulation of cell cycle genes; upregulation of stress response genes

Q & A

Q. What is the biochemical mechanism of DNA-PK-IN-7, and how does it inhibit DNA-PK activity?

this compound is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. It binds to the ATP-binding pocket of DNA-PKcs (catalytic subunit), competitively inhibiting its kinase activity with an IC50 of 1 nM . Methodologically, validate its specificity using kinase selectivity panels (e.g., against PI3K/AKT/mTOR pathways) and confirm target engagement via cellular assays such as γH2AX foci formation, a marker of unrepaired DNA double-strand breaks .

Q. What experimental protocols are recommended for in vitro evaluation of this compound?

  • Dose-response assays : Use clonogenic survival assays in DNA repair-deficient cell lines (e.g., BRCA1/2-mutated) to assess synthetic lethality.
  • Combination studies : Pair with ionizing radiation (IR) or PARP inhibitors to evaluate synergistic apoptosis induction .
  • Control experiments : Include wild-type cells and vehicle-treated controls to isolate DNA-PK-specific effects. Report raw data (e.g., survival fractions, IC50 values) in tabular format, adhering to lab report standards (hypothesis, methods, results, discussion) .

Q. How should researchers validate the purity and stability of this compound in experimental settings?

  • Purity verification : Use HPLC (>98% purity) and mass spectrometry to confirm compound integrity .
  • Stability testing : Perform time-course experiments under storage conditions (e.g., -80°C in DMSO) and measure activity retention via kinase inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different cancer models?

Contradictions may arise from variations in DNA repair pathway redundancy (e.g., homologous recombination proficiency) or off-target effects. Mitigate this by:

  • Context-specific profiling : Use isogenic cell lines to isolate DNA-PK dependency.
  • Multi-omics integration : Combine RNA-seq (to identify compensatory pathways) and proteomics (to verify target modulation) .
  • Meta-analysis : Compare results across published studies (e.g., WO2021104277A1 ) to identify consensus mechanisms.

Q. What methodologies are recommended for assessing this compound’s impact on complex DNA repair mixtures (e.g., tumor microenvironments)?

  • Probabilistic modeling : Apply tools like Continuous Probabilistic Genotyping (CPG) to quantify DNA repair dynamics in heterogeneous samples .
  • Single-cell sequencing : Resolve clonal variability in DNA repair outcomes post-treatment .
  • In vivo validation : Use patient-derived xenografts (PDXs) with longitudinal biopsy analysis to track DNA repair adaptation .

Q. How can researchers ensure reproducibility when studying this compound in combinatorial therapies?

  • Standardized protocols : Predefine dosing schedules (e.g., sequential vs. concurrent administration with IR) and align with NIH guidelines for recombinant DNA research .
  • Data transparency : Publish raw sequencing files (FASTA/GenBank formats) and plasmid constructs in public repositories (e.g., Addgene) .
  • Cross-lab validation : Participate in interlaboratory studies to benchmark assay variability .

Methodological Best Practices

  • Contamination control : Implement strict anti-contamination protocols (e.g., separate pre-PCR and post-PCR areas) when handling DNA samples .
  • Bias mitigation : Document all analytical decisions (e.g., threshold settings for DNA damage quantification) to reduce interpretive variability .
  • Ethical compliance : Obtain institutional review for studies involving recombinant DNA or synthetic nucleic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.